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Compound of Interest

Compound Name: HS-10296

Cat. No.: B1192942 Get Quote

Introduction: HS-10296, also known as Almonertinib or Aumolertinib, is a third-generation

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated

significant promise in the treatment of non-small cell lung cancer (NSCLC). This technical guide

provides a comprehensive overview of its chemical structure, properties, mechanism of action,

and key experimental data, tailored for researchers, scientists, and drug development

professionals.

Chemical Structure and Properties
HS-10296 is an orally available, irreversible inhibitor of EGFR.[1] Its chemical and physical

properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

N-(5-((4-(1-cyclopropyl-1H-

indol-3-yl)pyrimidin-2-

yl)amino)-2-((2-

(dimethylamino)ethyl)

(methyl)amino)-4-

methoxyphenyl)acrylamide

[2]

Synonyms
Almonertinib, Aumolertinib,

Ameile
[2][3][4][5]

CAS Number 1899921-05-1 (free base) [1]

Molecular Formula C30H35N7O2 [3]

Molecular Weight 525.64 g/mol [1][6]

SMILES

C=CC(=O)NC1=CC(=C(C=C1

N(C)CCN(C)C)OC)NC2=NC=

CC(=N2)C3=CN(C4CC4)C5=C

3C=CC=C5

[1]

Appearance Off-white to light yellow solid [1]

Solubility
DMSO: ≥ 80 mg/mL, Ethanol:

~6 mg/mL, Water: Insoluble
[1][6]

Pharmacological Properties
Mechanism of Action
HS-10296 is a potent and selective inhibitor of EGFR with activating mutations, as well as the

T790M resistance mutation.[6] It forms a covalent bond with the Cysteine 797 residue in the

ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its signaling

activity.[6] This targeted inhibition blocks downstream signaling pathways, such as the PI3K/Akt

pathway, which are crucial for cell proliferation and survival in EGFR-driven cancers.[5]

In Vitro Activity
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HS-10296 has demonstrated potent inhibitory activity against various EGFR mutations, with

significantly less activity against wild-type EGFR, which is expected to result in a more

favorable safety profile compared to earlier generation EGFR TKIs.[6]

EGFR Mutation IC50 (nM) Reference(s)

T790M 0.37 [1]

T790M/L858R 0.29 [1]

T790M/Del19 0.21 [1]

Wild-Type (WT) 3.39 [1]

G719X, del19, L858R, L861Q Potent Inhibition [7]

In Vivo Activity
Preclinical studies using xenograft models of NSCLC with EGFR T790M mutations have shown

that Almonertinib can significantly inhibit tumor growth and even induce tumor regression at

well-tolerated doses.[6] These studies also indicated favorable oral bioavailability and central

nervous system (CNS) penetration, suggesting its potential to treat brain metastases.[6]

Pharmacokinetics and Metabolism
A study utilizing [14C]almonertinib in healthy Chinese subjects provided detailed insights into

its pharmacokinetic profile.[8]
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Parameter
Value (for
Almonertinib)

Value (for
metabolite HAS-
719)

Reference(s)

Tmax (h) 4.0 8.0 [8]

Cmax (ng/mL) 218.7 30.1 [8]

AUC0-t (h*ng/mL) 5885.3 1045.2 [8]

t1/2 (h) 30.6 Not Reported [4][8]

Brain-to-Plasma Ratio

(Kp) (mouse)
1.82 Not Reported [4]

Almonertinib is extensively metabolized, primarily through N-demethylation and oxidation.[9]

The major metabolite is HAS-719.[9] Excretion occurs mainly through feces.[8]

Clinical Efficacy and Safety
The pivotal phase II APOLLO trial (NCT02981108) evaluated the efficacy and safety of

almonertinib (110 mg once daily) in patients with EGFR T790M-positive advanced NSCLC who

had progressed on prior EGFR TKI therapy.[5][10]

Efficacy Endpoint Result Reference(s)

Objective Response Rate

(ORR)
68.9% (95% CI: 62.6-74.6) [5]

Disease Control Rate (DCR) 93.4% (95% CI: 89.6-96.2) [5]

Median Duration of Response

(DoR)

15.1 months (95% CI: 12.5-

16.6)
[5]

Median Progression-Free

Survival (PFS)

12.4 months (95% CI: 9.7-

15.0)
[5]

CNS ORR 60.9% (95% CI: 38.5-80.3) [5]

CNS DCR 91.3% (95% CI: 72.0-98.9) [5]
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The most common treatment-related adverse events of grade 3 or higher were increased blood

creatine phosphokinase (7%) and increased alanine aminotransferase (1.2%).[5] Overall,

almonertinib was found to be effective and well-tolerated.[10]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the scientific community. Below are

representative protocols for assays used to characterize EGFR inhibitors like HS-10296.

EGFR Kinase Assay (Biochemical)
This protocol describes a method to determine the in vitro inhibitory activity of a compound

against EGFR kinase.
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Preparation

Assay Execution

Data Analysis

Prepare 10X stocks of:
- EGFR enzyme

- ATP
- Peptide substrate (e.g., Y12-Sox)

Pre-incubate EGFR enzyme with HS-10296
(30 min at 27°C)

Prepare serial dilutions of HS-10296 in 50% DMSO

Initiate kinase reaction by adding
ATP/peptide substrate mix

Monitor reaction kinetics
(fluorescence at λex360/λem485)

Determine initial velocity from
linear portion of progress curves

Plot initial velocity vs. inhibitor concentration

Calculate IC50 using a
non-linear regression model

Click to download full resolution via product page

EGFR Kinase Assay Workflow

Cell Viability Assay (Cell-Based)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1192942?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines a common method, the MTT assay, to assess the effect of HS-10296 on

the viability of cancer cell lines.

Cell Preparation

Compound Treatment

Assay Readout

Data Analysis

Seed NSCLC cells (e.g., H1975)
in 96-well plates

Incubate overnight to allow cell attachment

Prepare serial dilutions of HS-10296
in culture medium

Add HS-10296 or vehicle control (DMSO)
to the cells

Incubate for a defined period (e.g., 72 hours)

Add MTT reagent to each well

Incubate for 1-4 hours to allow formazan formation

Add solubilization solution to dissolve formazan crystals

Measure absorbance at 570 nm

Normalize absorbance values to vehicle control

Determine IC50 value by plotting
viability vs. concentration
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Click to download full resolution via product page

Cell Viability (MTT) Assay Workflow

Western Blot for EGFR Phosphorylation
This protocol details the steps to analyze the effect of HS-10296 on EGFR phosphorylation in

cancer cells.
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Sample Preparation

Western Blotting

Data Analysis

Treat NSCLC cells with HS-10296

Stimulate with EGF to induce EGFR phosphorylation

Lyse cells and collect protein extracts

Quantify protein concentration

Separate proteins by SDS-PAGE

Transfer proteins to a PVDF membrane

Block the membrane to prevent non-specific binding

Incubate with primary antibodies
(p-EGFR, total EGFR, loading control)

Incubate with HRP-conjugated secondary antibodies

Detect protein bands using chemiluminescence

Quantify band intensities using densitometry

Normalize p-EGFR signal to total EGFR
and loading control

Click to download full resolution via product page

Western Blot for p-EGFR Workflow
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Signaling Pathway
HS-10296 exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a

critical driver of tumor growth in many cancers.

Extracellular

Cell Membrane

Intracellular

EGF Ligand

EGFR

PI3K

Autophosphorylation

Akt

Cell Survival &
Proliferation

HS-10296

Click to download full resolution via product page

EGFR Signaling Pathway Inhibition

Conclusion
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HS-10296 (Almonertinib) is a highly effective third-generation EGFR TKI with a favorable

pharmacological and safety profile for the treatment of EGFR-mutated NSCLC, including

tumors with the T790M resistance mutation. Its potent and selective inhibitory activity, coupled

with good oral bioavailability and CNS penetration, makes it a valuable therapeutic agent. The

data and protocols presented in this guide offer a solid foundation for further research and

development in the field of targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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